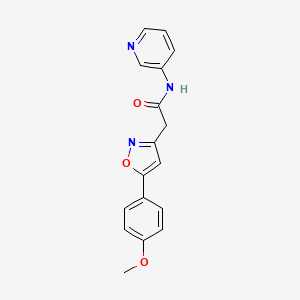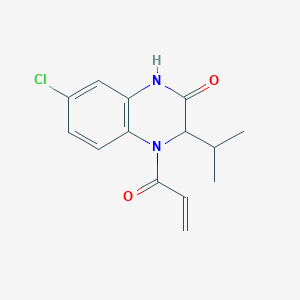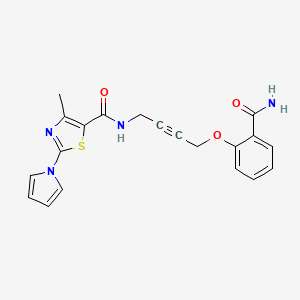![molecular formula C13H20N2O4 B2482423 Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate CAS No. 2361732-26-3](/img/structure/B2482423.png)
Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring, a prop-2-enoyl group, and a propanoate ester group. Detailed structural analysis would require experimental data such as NMR, IR, or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. The presence of the ester group suggests it might undergo hydrolysis, while the carbon-carbon double bond in the prop-2-enoyl group could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-3-11(16)15-8-5-10(6-9-15)13(18)14-7-4-12(17)19-2/h3,10H,1,4-9H2,2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORPUVQONRCJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(4-fluorobenzyl)malonamide](/img/structure/B2482343.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)
![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)
![2-Methyl-3-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2482352.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2482354.png)
![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)


![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate](/img/structure/B2482360.png)

